molecular formula C15H13NOS B6057580 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one

3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one

Cat. No. B6057580
M. Wt: 255.3 g/mol
InChI Key: OVPLNYJUGSZNHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one, also known as MBT, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. MBT belongs to the class of benzothiazole compounds, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one is not yet fully understood. However, it is believed that 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one exerts its biological effects by interacting with various cellular targets, such as enzymes and receptors. For example, 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the regulation of neurotransmitter levels in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which is associated with improved cognitive function.
Biochemical and Physiological Effects
3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one has been shown to have a wide range of biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising approach for the treatment of cancer. It has also been shown to inhibit the growth of bacteria and fungi, which could be useful in the development of new antimicrobial agents. Additionally, 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one has been found to have antioxidant properties, which could be beneficial in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. Additionally, 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one is soluble in a wide range of solvents, which makes it easy to work with in lab experiments. However, there are also some limitations to the use of 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one in lab experiments. For example, its potency can vary depending on the experimental conditions, and its mechanism of action is not yet fully understood.

Future Directions

There are several future directions for the study of 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one. One area of research that holds great promise is the development of 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one-based drugs for the treatment of various diseases. Additionally, more research is needed to fully understand the mechanism of action of 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one and its potential interactions with other cellular targets. Finally, the synthesis of novel 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one derivatives could lead to the discovery of compounds with even greater biological activity.
Conclusion
In conclusion, 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one is a chemical compound that has shown significant potential for use in various areas of scientific research. Its synthesis method is relatively straightforward, and it has been found to exhibit potent antimicrobial, antifungal, and antitumor activities. Despite its promising properties, there is still much to be learned about the mechanism of action of 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one involves the condensation of 2-aminobenzothiazole with 2-methylbenzaldehyde under basic conditions. The resulting product is a yellow crystalline solid that can be purified by recrystallization. The yield of 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one is in the field of medicinal chemistry. 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one has been shown to exhibit potent antimicrobial, antifungal, and antitumor activities. It has also been found to have neuroprotective and anti-inflammatory properties.

properties

IUPAC Name

3-[(2-methylphenyl)methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS/c1-11-6-2-3-7-12(11)10-16-13-8-4-5-9-14(13)18-15(16)17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPLNYJUGSZNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyl-benzyl)-3H-benzothiazol-2-one

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